alpha-D-arabinofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433938 | |
| Record name | alpha-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37388-49-1 | |
| Record name | alpha-D-Arabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-arabinofuranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-ARABINOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural and Conformational Analysis of Alpha D Arabinofuranose and Its Derivatives
Furanose Ring Conformations and Puckering Dynamics
The conformation of the furanose ring is not planar but is instead puckered to relieve steric strain. This puckering is dynamic, with the ring rapidly interconverting between various conformations. The two primary modes of puckering are the twist (T) and envelope (E) forms. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. In the envelope conformation, one atom is displaced from the plane of the other four. These conformations are often described by a pseudorotational cycle, with the phase angle of pseudorotation (P) defining the specific conformation.
Computational Approaches to Conformational Landscapes
Computational chemistry provides powerful tools to explore the conformational landscapes of alpha-D-arabinofuranose and its derivatives. figshare.com Methods such as density functional theory (DFT) and molecular dynamics (MD) simulations are employed to determine the relative energies of different conformers and the energy barriers between them. nih.govnih.gov
One approach involves constrained envelope methods, where various envelope geometries are optimized to identify minimum energy conformers. figshare.com For methyl α-d-arabinofuranoside, such studies have identified the ³T₄ and ²T₁ ring conformers as the Northern (N) and Southern (S) minima, respectively. figshare.com The stability of these conformers can be influenced by factors such as intramolecular hydrogen bonding. figshare.com Another powerful technique is the use of Monte Carlo searches coupled with molecular mechanics, which can often identify a greater number of low-energy conformers. figshare.com
Molecular dynamics simulations allow for the study of the dynamic behavior of the furanose ring, providing insights into the transitions between different puckered states. nih.gov These simulations can reveal the influence of the ring's substituents on its geometry and the energetic contributions to the barriers on the pseudorotational path. nih.gov
Table 1: Computationally Determined Low-Energy Conformers of Methyl α-d-arabinofuranoside
| Conformer | Type | Relative Energy (kcal/mol) |
| ²T₁ | Southern (S) | Global Minimum |
| ³T₄ | Northern (N) | Higher Energy Minimum |
Note: The relative energies can be influenced by the computational method and the inclusion of factors like intramolecular hydrogen bonding. figshare.com
Experimental Techniques for Conformational Elucidation (e.g., NMR, X-ray Diffraction of Larger Structures)
Experimental techniques provide crucial validation for computational models and offer direct insights into the conformational preferences of this compound in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov By analyzing proton-proton coupling constants (³JHH), it is possible to deduce the conformational parameters of the furanose ring, including the phase angle of pseudorotation and the puckering amplitude. uu.nl For instance, NMR studies on α-L-arabinofuranosides in wheat arabinoxylans have revealed that their conformation exists as an equilibrium between N-type and S-type conformers. uu.nl
X-ray Diffraction of crystalline structures containing arabinofuranose residues provides precise information about the solid-state conformation. nih.gov While obtaining single crystals of arabinofuranose itself can be challenging, analysis of larger structures like polysaccharides provides valuable data. rsc.org For example, X-ray diffraction studies of the polysaccharide arabinan (B1173331), which contains (1→5)-linked alpha-L-arabinofuranose residues, have shown that it can adopt several helical structures with both C2'-endo and C3'-endo sugar puckering. nih.gov
Table 2: Experimentally Determined Conformational Features of Arabinofuranose Residues
| Technique | Sample | Key Findings |
| NMR Spectroscopy | α-L-arabinofuranosides in wheat arabinoxylans | Equilibrium between N-type and S-type conformers. uu.nl |
| X-ray Diffraction | Arabinan (polysaccharide) | Existence of multiple helical structures with C2'-endo and C3'-endo puckering. nih.gov |
Glycosidic Linkages and Anomeric Configuration within Polysaccharide Structures
For this compound, the anomeric carbon is C1. When it forms a glycosidic bond, the orientation of this bond relative to the rest of the sugar ring is fixed as alpha. The naming of the linkage also specifies the carbon atom of the adjacent monosaccharide to which it is attached. For example, an α-(1→5) linkage indicates that the C1 of the arabinofuranose is linked to the C5 of the next sugar unit.
The type of glycosidic linkage significantly influences the flexibility and three-dimensional shape of the polysaccharide chain. For instance, the α-L-arabinofuranosides in arabinoxylans can be linked to different positions on the xylose backbone, affecting the local conformation. uu.nl
Stereochemical Investigations of Arabinofuranosyl Residues
The stereochemistry of the arabinofuranosyl residue plays a crucial role in its recognition by enzymes. The spatial arrangement of the hydroxyl groups and the anomeric configuration are key to the specificity of enzymatic reactions.
Studies on arabinofuranosyl hydrolases, enzymes that cleave arabinofuranosyl linkages, have revealed the stereochemical course of their catalytic action. nih.govcore.ac.uk By using techniques such as ¹H-NMR, it has been shown that some of these enzymes operate with inversion of the anomeric configuration, while others proceed with retention of configuration. nih.govcore.ac.uk This information provides insight into the enzymatic mechanism, suggesting either a single or double displacement mechanism, respectively. nih.govcore.ac.uk
Derivatization Strategies for Structural Probing
To facilitate structural analysis and to explore the chemical reactivity of this compound, various derivatization strategies are employed. These involve the chemical modification of one or more of its hydroxyl groups.
Derivatization can serve several purposes. It can be used to protect certain hydroxyl groups while others are being chemically manipulated. It can also be used to introduce specific functional groups that act as probes for spectroscopic analysis. For example, the synthesis of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose is a multi-step process that creates a versatile intermediate for the synthesis of other important compounds. nih.gov The introduction of acetyl and benzoyl groups alters the chemical properties of the molecule, and these modifications can be tracked using techniques like NMR to confirm the structure. nih.gov
Biosynthesis and Metabolic Pathways Involving Arabinofuranose
Pathways for D-Arabinofuranose Biosynthesis in Prokaryotes
In prokaryotes, particularly in mycobacteria, D-arabinofuranose is a key constituent of the cell wall arabinogalactan (B145846) and lipoarabinomannan, which are essential for the viability and pathogenicity of these organisms. nih.gov The biosynthesis of D-arabinofuranose in these bacteria involves a unique lipid-linked pathway.
Decaprenylphosphoryl-beta-D-arabinofuranose (DPA) Synthesis and Its Precursors
The immediate donor of D-arabinofuranosyl residues for the synthesis of mycobacterial arabinans is decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govualberta.ca The synthesis of DPA originates from 5-phosphoribose 1-diphosphate (pRpp), a product of the pentose (B10789219) phosphate (B84403) pathway. nih.gov The initial step involves the transfer of the 5-phosphoribosyl-1-phosphate moiety from pRpp to decaprenyl phosphate, forming decaprenylphosphoryl-β-D-5-phosphoribose (DPPR). nih.gov This is followed by the dephosphorylation of DPPR to yield decaprenylphosphoryl-β-D-ribose (DPR). nih.govnih.gov
| Precursor/Intermediate | Description |
| 5-phosphoribose 1-diphosphate (pRpp) | The initial precursor derived from the pentose phosphate pathway. |
| Decaprenyl phosphate | The lipid carrier molecule. |
| Decaprenylphosphoryl-β-D-5-phosphoribose (DPPR) | Formed by the transfer of 5-phosphoribosyl-1-phosphate to decaprenyl phosphate. |
| Decaprenylphosphoryl-β-D-ribose (DPR) | The direct precursor to DPA, formed by the dephosphorylation of DPPR. |
| Decaprenylphosphoryl-β-D-arabinofuranose (DPA) | The final activated donor of D-arabinofuranose residues. |
Enzymatic Steps and Epimerization Mechanisms
The conversion of DPR to DPA is a critical epimerization reaction that occurs at the lipid-linked level. nih.gov This process involves a two-step oxidation-reduction mechanism catalyzed by two key enzymes: DprE1 and DprE2. researchgate.netnih.gov
First, DprE1, a flavoenzyme, oxidizes the C-2' hydroxyl group of the ribose moiety in DPR to form a keto intermediate, decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX). researchgate.netnih.gov Subsequently, DprE2, a reductase, reduces the keto group in DPX to a hydroxyl group, but with an inverted stereochemistry at the C-2' position, resulting in the formation of DPA. researchgate.netnih.gov This epimerization at the C-2' position of the pentose ring is what converts the ribofuranose into an arabinofuranose. nih.govnih.gov
Genetic Regulation of D-Arabinofuranose Biosynthetic Enzymes
The expression of genes encoding the enzymes involved in D-arabinofuranose biosynthesis is tightly regulated to ensure proper cell wall synthesis. In many prokaryotes, genes responsible for the metabolism of specific sugars are organized into operons. mun.calibretexts.orglumenlearning.com For instance, the ara operon controls the catabolism of L-arabinose. While the specific regulatory mechanisms for the D-arabinofuranose biosynthetic pathway are complex, the genes encoding DprE1 (Rv3790) and DprE2 (Rv3791) in Mycobacterium tuberculosis have been identified and are essential for the bacterium's viability. nih.govnih.gov The regulation of these genes is crucial for the synthesis of the mycobacterial cell wall and, consequently, for the survival of the pathogen.
Pathways for L-Arabinofuranose Biosynthesis in Eukaryotes (e.g., Plants)
In eukaryotes, particularly in plants, L-arabinofuranose is a major component of various cell wall polysaccharides, including pectins (rhamnogalacturonan I and II), hemicelluloses (glucuronoarabinoxylans), and glycoproteins such as arabinogalactan proteins and extensins. nih.govoup.comnih.gov Unlike in prokaryotes, the biosynthesis of L-arabinofuranose in plants proceeds via nucleotide-activated sugars.
Interconversion of UDP-Arabinopyranose and UDP-Arabinofuranose
The precursor for L-arabinofuranose incorporation into plant cell wall polymers is UDP-L-arabinofuranose (UDP-Araf). oup.comresearchgate.net This molecule is formed from UDP-L-arabinopyranose (UDP-Arap) through an intramolecular rearrangement catalyzed by UDP-arabinopyranose mutases (UAMs). nih.govoup.comnih.gov This enzymatic reaction is reversible, but at equilibrium, the pyranose form is favored over the furanose form, with a ratio of approximately 90:10. oup.com The biosynthesis of UDP-Arap itself occurs in the Golgi apparatus through the epimerization of UDP-D-xylose. nih.govpnas.org
| Enzyme | Function | Location |
| UDP-D-xylose 4-epimerase | Catalyzes the conversion of UDP-D-xylose to UDP-L-arabinopyranose. | Golgi lumen |
| UDP-arabinopyranose mutase (UAM) | Catalyzes the interconversion of UDP-L-arabinopyranose and UDP-L-arabinofuranose. | Cytosol, associated with the endomembrane system |
Role of Reversibly Glycosylated Proteins (RGPs) in L-Araf Formation
UDP-arabinopyranose mutases belong to a family of proteins known as Reversibly Glycosylated Proteins (RGPs). nih.govnih.gov These plant-specific proteins are primarily located in the cytoplasm but often associate with the endomembrane system. nih.gov In Arabidopsis thaliana, several members of the RGP protein family have been identified as functional UDP-L-arabinose mutases. nih.govnih.gov The interconversion of UDP-Arap to UDP-Araf by RGPs is essential for normal plant development, as demonstrated by knockout mutants that exhibit severe growth defects and a significant reduction in cell wall arabinose content. nih.govnih.gov RGPs can form both homo- and heteromultimers, and this complex formation appears to play a role in regulating their glycosylation and enzymatic activity. nih.govnih.govresearchgate.net
Metabolic Flux and Regulation of Arabinofuranose Pools in Cells
The intracellular concentrations of arabinofuranose and its derivatives are meticulously controlled through a sophisticated network of regulatory mechanisms that modulate the flow of metabolites, or metabolic flux, through associated pathways. This regulation ensures that the cell can efficiently utilize available arabinose while maintaining metabolic homeostasis. Key regulatory strategies include transcriptional control of gene expression, allosteric regulation of enzyme activity, and broader mechanisms like carbon catabolite repression.
Transcriptional Regulation of Arabinose-Responsive Genes
In many bacteria, the genes encoding the enzymes for L-arabinose catabolism and transport are clustered together in operons, allowing for coordinated regulation. The L-arabinose operon, often called the ara or araBAD operon, is a classic example of such a system, particularly well-studied in Escherichia coli. wikipedia.org
The regulation of the ara operon is complex, involving both positive and negative control mediated by the AraC protein. nih.govnih.govresearchgate.net In the absence of L-arabinose, the AraC protein acts as a repressor. It adopts a conformation that causes it to bind to two distant operator sites, araO2 and araI1, leading to the formation of a DNA loop. slideshare.netjh.edu This loop physically blocks the promoter region, preventing RNA polymerase from initiating transcription of the structural genes (araB, araA, and araD). slideshare.netbdu.ac.in
When L-arabinose is present, it functions as an inducer, binding to the AraC protein and causing a conformational change. jh.edubiologyreader.com This altered AraC protein now preferentially binds to adjacent initiator sites, araI1 and araI2. quora.com This binding helps to recruit RNA polymerase to the promoter, thereby activating transcription of the araBAD genes. wikipedia.orgslideshare.net
Similar regulatory systems are found in other bacteria. For instance, in Bacillus subtilis and Corynebacterium glutamicum, the AraR protein acts as a repressor of the L-arabinose utilization genes. nih.govnih.gov L-arabinose acts as an effector molecule that inhibits the binding of AraR to the operator sites, leading to the derepression of the ara genes. nih.gov
Table 1: Key Transcriptional Regulators of L-Arabinose Metabolism in Bacteria
| Organism | Regulatory Protein | Function | Effector |
| Escherichia coli | AraC | Dual-function (activator/repressor) wikipedia.org | L-arabinose wikipedia.org |
| Bacillus subtilis | AraR | Repressor nih.gov | L-arabinose nih.gov |
| Corynebacterium glutamicum | AraR | Repressor nih.gov | L-arabinose nih.gov |
Carbon Catabolite Repression (CCR)
In the presence of a preferred carbon source like glucose, the metabolism of other sugars, including L-arabinose, is often repressed. This global regulatory mechanism, known as carbon catabolite repression (CCR), ensures that the cell utilizes the most energy-efficient carbon source first. asm.org
In E. coli, CCR of the ara operon is mediated by the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP). asm.org When glucose levels are low, the intracellular concentration of cyclic AMP (cAMP) is high. The CAP-cAMP complex binds to a specific site near the ara promoter, enhancing the recruitment of RNA polymerase and leading to robust transcription, provided L-arabinose is also present to activate AraC. slideshare.netbdu.ac.in Conversely, high glucose levels lead to low cAMP levels, preventing the formation of the CAP-cAMP complex and thus reducing the expression of the ara operon, even in the presence of L-arabinose. quora.com
In Bacillus subtilis, CCR of the ara regulon is primarily mediated by the catabolite control protein A (CcpA). microbiologyresearch.org In the presence of glucose, CcpA, in complex with a phosphorylated regulatory protein, binds to specific DNA sites called catabolite responsive elements (cre) within the ara operon, leading to transcriptional repression. microbiologyresearch.org Interestingly, some organisms like Clostridium acetobutylicum exhibit a pentose hierarchy, where arabinose itself can induce catabolite repression against xylose. nih.govasm.org
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions and understand how cells allocate resources through different pathways. nih.govnih.gov MFA studies have been instrumental in elucidating the intricacies of arabinose metabolism and have guided metabolic engineering efforts. nih.govjmb.or.kr
For example, in engineered strains of Zymomonas mobilis designed to ferment L-arabinose to ethanol (B145695), MFA can reveal bottlenecks in the metabolic pathway. asm.org Such analyses have shown that while the engineered pathway can be highly efficient, with ethanol yields reaching 98% of the theoretical maximum, the rate of arabinose utilization can be a limiting factor. asm.org Similarly, in Corynebacterium glutamicum engineered to utilize L-arabinose, MFA has been used to quantify the carbon flow into various products like organic acids, demonstrating the feasibility of converting pentose sugars into valuable chemicals. nih.gov
Recent studies in Clostridium acetobutylicum have used metabolic flux analysis to show that arabinose is metabolized more through the phosphoketolase pathway compared to xylose. asm.org This shift in flux is accompanied by changes in the ratios of fermentation products, providing a deeper understanding of how different pentose sugars are processed. nih.gov
Table 2: Examples of Metabolic Flux Insights in Engineered Microorganisms
| Organism | Engineering Goal | Key Flux-Related Finding | Reference |
| Zymomonas mobilis | Ethanol production from L-arabinose | Achieved 98% of theoretical ethanol yield, indicating efficient flux to the final product. | asm.org |
| Corynebacterium glutamicum | Organic acid production from L-arabinose | Carbon flow was successfully redirected to produce succinic, lactic, and acetic acids. | nih.gov |
| Saccharomyces cerevisiae | Co-fermentation of L-arabinose and other sugars | Identified transport and initial metabolic steps as potential flux bottlenecks. | nih.govjmb.or.kr |
In plants, the regulation of UDP-arabinofuranose (UDP-Araf) pools is critical for cell wall biosynthesis. oup.com The key enzyme is UDP-arabinopyranose mutase (UAM), which catalyzes the interconversion of UDP-arabinopyranose (UDP-Arap) and UDP-Araf. nih.govoup.com Down-regulation of UAM in rice and Arabidopsis leads to a significant reduction in the arabinofuranose content of cell wall polysaccharides, resulting in severe developmental defects. nih.govnih.gov This demonstrates that the metabolic flux towards UDP-Araf is tightly regulated and essential for normal plant growth. nih.gov
Enzymology of Arabinofuranosidases and Arabinofuranosyltransferases
Glycoside Hydrolases Acting on Arabinofuranosides
α-L-Arabinofuranosidases (EC 3.2.1.55) are a group of exo-acting glycoside hydrolases that catalyze the removal of non-reducing terminal α-L-arabinofuranosyl residues from various polysaccharides and oligosaccharides. mdpi.com These enzymes are integral to the complete breakdown of hemicellulose and pectin (B1162225) in plant cell walls. nih.gov
Based on amino acid sequence similarities, α-L-arabinofuranosidases are primarily classified into the glycoside hydrolase (GH) families 43, 51, and 62 in the Carbohydrate-Active enZYmes (CAZy) database. nih.govnih.gov These families exhibit distinct structural folds and catalytic mechanisms.
GH43: This family is part of the GH-F clan and its members typically adopt a five-bladed β-propeller fold. nih.govcazypedia.org GH43 enzymes are known to operate via an inverting mechanism, leading to a change in the anomeric configuration of the released arabinose. cazypedia.org This family is functionally diverse, with many enzymes also exhibiting β-D-xylosidase activity. cazypedia.org
GH51: Enzymes in this family belong to the GH-A clan and feature a (β/α)₈ TIM barrel fold. core.ac.ukcazypedia.orgnih.gov In contrast to GH43, GH51 arabinofuranosidases employ a retaining mechanism, which proceeds through a two-step, double-displacement reaction involving a covalent glycosyl-enzyme intermediate. core.ac.ukcazypedia.orgnih.gov This results in the released sugar retaining the original anomeric configuration. cazypedia.org
GH62: Similar to GH43, the GH62 family is also part of the GH-F clan and its members possess a five-bladed β-propeller structure. nih.govnih.gov It is believed that GH62 enzymes also utilize an inverting catalytic mechanism. nih.gov This family is considered more specialized, containing exclusively α-L-arabinofuranosidases. nih.gov
| Family | Clan | Fold | Catalytic Mechanism |
| GH43 | GH-F | 5-bladed β-propeller | Inverting |
| GH51 | GH-A | (β/α)₈ TIM barrel | Retaining |
| GH62 | GH-F | 5-bladed β-propeller | Inverting |
The substrate specificity and regiospecificity of α-L-arabinofuranosidases are highly variable, not only between different GH families but also within a single family. These enzymes can cleave α-1,2-, α-1,3-, and α-1,5-arabinofuranosidic linkages. nih.gov
GH43 arabinofuranosidases are often specific for arabinoxylan, hydrolyzing arabinofuranosyl side chains linked to the xylan (B1165943) backbone. mdpi.com Some members of this family, however, show specificity for arabinans. For instance, subfamily GH43_29 contains arabinan-specific α-1,2-arabinofuranosidases, while subfamily GH43_26 includes exo-1,5-α-L-arabinofuranosidases that act on the arabinan (B1173331) main chain. mdpi.com
GH51 arabinofuranosidases generally exhibit broader substrate specificity, capable of releasing arabinose from arabinoxylan, as well as both branched and linear arabinans. mdpi.com For example, an α-L-arabinofuranosidase from Meripilus giganteus efficiently removes arabinose from the 2- or 3-positions of monosubstituted xylose residues in arabinoxylan. nih.gov
GH62 arabinofuranosidases are typically specific for arabinoxylan, cleaving α-1,2- or α-1,3-linked arabinofuranosyl moieties from singly substituted xylose residues. nih.gov Many enzymes in this family show significantly lower activity on arabinan compared to arabinoxylan. dtu.dk
The regiospecificity of these enzymes has been investigated using defined oligosaccharides. For example, an α-L-arabinofuranosidase from Aspergillus niger 5-16 was found to hydrolyze arabinofuranobiosides in the order of (1→2) > (1→3) > (1→5) linkages. nih.gov In contrast, an enzyme from a different Aspergillus niger strain hydrolyzed these linkages in the order of (1→5) > (1→2) > (1→3). nih.gov Similarly, an α-L-arabinofuranosidase from Trichoderma reesei showed a preference for hydrolyzing methyl α-L-arabinofuranosides in the order of (1→5) > (1→2) ≥ (1→3) linkages. nih.govoup.com
While the majority of arabinofuranosidases are exo-acting, meaning they cleave terminal arabinofuranose residues, some enzymes exhibit endo-activity, cleaving internal linkages within a polysaccharide chain.
Exo-arabinofuranosidases are crucial for removing the arabinofuranosyl side chains from polysaccharides like arabinoxylan and arabinan. This debranching action is often a prerequisite for the complete hydrolysis of the polysaccharide backbone by other enzymes like xylanases and arabinanases. asm.org For instance, the exo-acting GAFase from Geobacillus sp. can remove terminal arabinose branches from arabinan, making the backbone accessible to endo-arabinanases. nih.gov
Endo-arabinanases (endo-1,5-α-L-arabinanases, EC 3.2.1.99), often found in GH family 43, hydrolyze the α-1,5-arabinofuranosidic linkages within the main chain of arabinan. asm.orgtandfonline.com This action produces smaller arabino-oligosaccharides. asm.org The synergistic action of exo- and endo-arabinofuranosidases is essential for the complete degradation of branched arabinans. asm.orgnih.gov For example, the simultaneous action of an exo-arabinofuranosidase and an endo-arabinanase can lead to a significantly higher release of L-arabinose from arabinan than the action of either enzyme alone. nih.gov
In the context of mycobacterial cell walls, which contain D-arabinose, a unique set of endo- and exo-arabinofuranosidases are involved in the degradation of lipoarabinomannan and arabinogalactan (B145846). repec.orgbohrium.comnih.gov Enzymes from Microbacterium arabinogalactanolyticum, including endo-D-arabinanases (GH183), an exo-α-D-arabinofuranosidase (GH172), and an exo-β-D-arabinofuranosidase (GH116), work in concert to completely break down the complex D-arabinan core of these polysaccharides. repec.orgbohrium.comnih.gov
The three-dimensional structures of several α-L-arabinofuranosidases have been determined, providing insights into their catalytic mechanisms and substrate recognition.
GH43: The active site of GH43 enzymes is located in a pocket at the center of the β-propeller structure. cazypedia.org For inverting enzymes, the catalytic mechanism involves a single displacement reaction. A general acid catalyst (typically a glutamic acid) protonates the glycosidic oxygen, while a general base catalyst (typically an aspartic acid) activates a water molecule for nucleophilic attack on the anomeric carbon. cazypedia.orgtandfonline.com In the GH43 endo-arabinanase from Geobacillus stearothermophilus, E201 acts as the general acid and D27 as the general base. tandfonline.com
GH51: The active site of GH51 enzymes is found in the (β/α)₈ barrel domain. cazypedia.org The retaining mechanism involves two key glutamic acid residues. core.ac.uk One acts as a general acid/base catalyst, while the other functions as a nucleophile. cazypedia.org In the α-L-arabinofuranosidase from Geobacillus stearothermophilus, the catalytic nucleophile has been identified. cazypedia.org The reaction proceeds through a covalent β-L-linked arabinofuranosyl-enzyme intermediate. core.ac.uk
GH62: The active site of GH62 enzymes is situated in a catalytic pocket on the surface of the β-propeller. frontiersin.org Similar to GH43, the proposed inverting mechanism involves a general acid and a general base catalyst. nih.gov Site-directed mutagenesis of a GH62 enzyme from Scytalidium thermophilum confirmed a catalytic triad (B1167595) of Asp55, Asp171, and Glu230. nih.gov
Crystal structures of these enzymes in complex with substrates or inhibitors have revealed key residues involved in substrate binding. For instance, in a fungal GH51 enzyme, crystal soaks with L-arabinose and inhibitors have mapped out a conserved catalytic site. nih.gov
The enzymatic hydrolysis of arabinofuranose-containing polysaccharides, such as arabinoxylan and arabinan, is of significant interest for various biotechnological applications, including biofuel production and the food industry. asm.org This process often requires the synergistic action of a cocktail of enzymes. nih.govnih.gov
For the complete hydrolysis of arabinoxylan, a combination of endo-1,4-β-xylanases, β-xylosidases, and α-L-arabinofuranosidases is necessary. nih.govnih.gov The α-L-arabinofuranosidases remove the arabinose side chains, which would otherwise hinder the action of the xylanases on the backbone. nih.gov For example, a "minimal" enzyme cocktail containing a GH43 α-L-arabinofuranosidase, a GH51 α-L-arabinofuranosidase, an endo-1,4-β-xylanase, and a β-xylosidase has been shown to effectively release arabinose and xylose from wheat arabinoxylan. nih.gov
Similarly, the degradation of arabinan requires the concerted action of endo-arabinanases and exo-arabinofuranosidases. asm.org The exo-enzymes remove the side chains, allowing the endo-enzymes to hydrolyze the main chain, leading to the release of arabinose monomers. asm.org A 2.5-fold increase in arabinose release was observed when arabinan was treated with a mixture of an endo-arabinanase (CpAbn43A) and an α-arabinofuranosidase (CpAbf51A) compared to the individual enzymes. asm.org
| Polysaccharide | Key Enzymes for Hydrolysis |
| Arabinoxylan | α-L-Arabinofuranosidases, Endo-1,4-β-xylanases, β-Xylosidases |
| Arabinan | Exo-α-L-arabinofuranosidases, Endo-1,5-α-L-arabinanases |
Glycosyltransferases Utilizing Arabinofuranose Donors
Arabinofuranosyltransferases are a class of glycosyltransferases that catalyze the transfer of arabinofuranose residues from a donor substrate to an acceptor molecule. These enzymes are crucial for the biosynthesis of arabinofuranose-containing polysaccharides.
In mycobacteria, arabinofuranosyltransferases are essential for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall. nih.govnih.gov These enzymes are unique to Actinobacteria and represent potential targets for the development of new anti-tuberculosis drugs. nih.govmdpi.com
Several arabinofuranosyltransferases have been identified in mycobacteria, including EmbA, EmbB, EmbC, AftA, AftB, AftC, and AftD. nih.gov These enzymes are responsible for adding numerous arabinofuranose residues to the galactan core of arabinogalactan and the mannan (B1593421) core of lipoarabinomannan. nih.gov
AftD, for example, is an essential enzyme in mycobacteria that is thought to add the final α-linked arabinofuranose residues to arabinogalactan and lipoarabinomannan. nih.gov It has been described as having either α-(1→3) or α-(1→5) linking activity. nih.gov The structure of AftD from Mycobacterium abscessus has been determined, revealing a conserved GT-C glycosyltransferase fold. nih.govsinica.edu.tw
The precise catalytic activities and substrate specificities of many of these arabinofuranosyltransferases are still under investigation. nih.gov
Arabinofuranosyltransferases in Mycobacterial Cell Wall Assembly
The integrity of the mycobacterial cell wall, a complex and robust structure, is paramount for the survival of species such as Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.gov Within this complex, the arabinan domains of arabinogalactan (AG) and lipoarabinomannan (LAM) are synthesized by a series of essential enzymes known as arabinofuranosyltransferases (AraTs). oup.comoup.com These enzymes are crucial for the viability of mycobacteria and represent significant targets for the development of new anti-tuberculosis drugs. nih.govpnas.org
Arabinofuranosyltransferases are membrane-bound proteins that catalyze the transfer of arabinofuranose (Araf) residues from a donor molecule, decaprenyl-monophosphoryl-arabinose (DPA), to specific acceptor molecules in the growing polysaccharide chains of AG and LAM. pnas.orgresearchgate.netbiorxiv.org The synthesis of these complex arabinan structures involves a variety of glycosidic linkages, necessitating the action of several distinct AraTs with specific functions. oup.com
Key arabinofuranosyltransferases involved in the biosynthesis of the arabinan domains of AG and LAM have been identified and characterized. These include AftA, EmbA, EmbB, EmbC, and AftD. oup.combiorxiv.org The process is initiated by the priming arabinosyltransferase AftA, which catalyzes the transfer of the very first α-D-arabinofuranosyl residue to the galactan chain of the AG. pnas.org Following this initial step, other arabinofuranosyltransferases, such as EmbA and EmbB, are responsible for the elongation of the arabinan chains by forming α-(1→5) linkages. biorxiv.org Subsequently, branching is introduced into the arabinan structure by enzymes like AftC and potentially AftD, which create α-(1→3) linkages. biorxiv.org The arabinofuranosyltransferase AftB plays a role in adding terminal β-(1→2)-linked arabinofuranose residues. researchgate.net
The table below summarizes the key arabinofuranosyltransferases and their established roles in the assembly of the mycobacterial cell wall.
| Enzyme | Function | Linkage Formed | Substrate |
| AftA | Primes arabinan synthesis on the galactan core | α(1→5) | Decaprenyl-phosphate-arabinose (DPA), Galactan chain |
| EmbA | Elongates the linear arabinan chain | α(1→5) | DPA, Growing arabinan chain |
| EmbB | Elongates the linear arabinan chain | α(1→5) | DPA, Growing arabinan chain |
| AftC | Introduces branching in the arabinan chain | α(1→3) | DPA, Linear arabinan chain |
| AftD | Potentially introduces branching in the arabinan chain | Not fully elucidated | DPA, Linear arabinan chain |
| AftB | Adds terminal arabinofuranose residues | β(1→2) | DPA, Growing arabinan chain |
Mechanism of Glycosyl Transfer to Acceptor Molecules
Glycosyltransferases, including arabinofuranosyltransferases, are broadly classified into two major categories based on the stereochemical outcome of the glycosyl transfer reaction: inverting and retaining enzymes. researchgate.net Inverting glycosyltransferases catalyze the transfer of a sugar moiety with an inversion of the anomeric configuration, while retaining enzymes preserve the anomeric configuration of the donor substrate in the product. researchgate.net
The mechanism employed by inverting glycosyltransferases is generally understood to be a direct displacement SN2-like reaction. researchgate.net This mechanism involves a single nucleophilic attack where an enzymatic base catalyst, typically an aspartate or glutamate (B1630785) residue within the active site, deprotonates the hydroxyl group of the acceptor molecule. oup.comresearchgate.net This activated nucleophile then attacks the anomeric carbon of the donor sugar, leading to the formation of a new glycosidic bond with an inverted stereochemistry. researchgate.net
In the context of mycobacterial arabinofuranosyltransferases, structural and functional studies have provided insights into their catalytic mechanisms. For instance, the arabinofuranosyltransferase AftB, which forms a β-(1→2) glycosidic bond, is classified as an inverting glycosyltransferase. researchgate.net This is because the donor substrate, DPA, has an α-anomeric configuration, and the resulting product has a β-anomeric configuration. researchgate.net The cryo-EM structures of AftB have revealed a GT-C fold, which is a common structural motif for lipid- and nucleotide-sugar-dependent glycosyltransferases. researchgate.net
Substrate Recognition and Specificity of Arabinofuranosyltransferases
The intricate and highly branched structure of the arabinan domains of arabinogalactan and lipoarabinomannan necessitates a high degree of substrate recognition and specificity among the various arabinofuranosyltransferases. oup.com Each enzyme must recognize and bind to its specific donor and acceptor substrates to catalyze the formation of the correct glycosidic linkage at the appropriate position.
The donor substrate for all known mycobacterial arabinofuranosyltransferases is decaprenyl-monophosphoryl-arabinose (DPA). biorxiv.org The specificity for the acceptor substrate, however, is a key determinant of the function of each enzyme.
AftA , the priming arabinosyltransferase, exhibits specificity for the galactan chain of the growing arabinogalactan. pnas.org It specifically recognizes and transfers the first arabinofuranosyl residue to the C5 of D-galactofuranose units at particular positions within the galactan core. biorxiv.org
EmbA and EmbB are responsible for the linear elongation of the arabinan chains. Their substrate specificity lies in recognizing the non-reducing end of the growing α-(1→5)-linked arabinan chain and catalyzing the addition of another arabinofuranose residue via an α-(1→5) linkage. biorxiv.org
AftC and AftD are involved in creating the branched structure of the arabinan. They recognize specific internal arabinofuranose residues within the linear arabinan chain as their acceptor substrates and catalyze the formation of α-(1→3) branches. biorxiv.org
AftB demonstrates specificity for the termini of the arabinan chains, where it adds β-(1→2)-linked arabinofuranose residues. researchgate.net
The structural basis for this remarkable specificity is beginning to be understood through cryo-electron microscopy studies of these enzymes. For example, the structure of AftD reveals distinct domains that are likely involved in binding to different parts of the arabinogalactan or lipoarabinomannan acceptor substrates. nih.gov The presence of specific amino acid residues within the active site of each enzyme also contributes to its unique substrate recognition and catalytic activity. nih.gov
The following table details the substrate specificity of the key arabinofuranosyltransferases.
| Enzyme | Donor Substrate | Acceptor Substrate | Linkage Specificity |
| AftA | Decaprenyl-phosphate-arabinose (DPA) | Galactan chain | α(1→5) |
| EmbA | Decaprenyl-phosphate-arabinose (DPA) | Growing α-(1→5) arabinan chain | α(1→5) |
| EmbB | Decaprenyl-phosphate-arabinose (DPA) | Growing α-(1→5) arabinan chain | α(1→5) |
| AftC | Decaprenyl-phosphate-arabinose (DPA) | Internal arabinofuranose residues of linear arabinan | α(1→3) |
| AftD | Decaprenyl-phosphate-arabinose (DPA) | Internal arabinofuranose residues of linear arabinan | Not fully elucidated |
| AftB | Decaprenyl-phosphate-arabinose (DPA) | Termini of arabinan chains | β(1→2) |
Biological Functions and Roles of Alpha D Arabinofuranose Containing Glycans
Component of Microbial Cell Walls
In the microbial world, alpha-D-arabinofuranose is a key constituent of the cell walls of certain bacteria and fungi, contributing to their structure, viability, and interaction with host organisms.
Mycobacterial Arabinogalactan (B145846) (AG) and Lipoarabinomannan (LAM) Structure and Biogenesis
The cell envelope of Mycobacterium tuberculosis, the causative agent of tuberculosis, is characterized by a unique and complex structure, in which this compound plays a central role. Two major glycoconjugates, arabinogalactan (AG) and lipoarabinomannan (LAM), are rich in this sugar. researchgate.netbirmingham.ac.uk
Arabinogalactan (AG): AG is a branched heteropolysaccharide that is covalently linked to the peptidoglycan layer via a phosphodiester bond. nih.govasm.org The AG polymer consists of two distinct domains: a galactan domain and an arabinan (B1173331) domain. The galactan core is a linear polymer of approximately 30 alternating β-(1→5) and β-(1→6) linked D-galactofuranose residues. asm.org Attached to this galactan backbone are three chains of a highly branched arabinan domain. asm.org This arabinan domain is composed of D-arabinofuranose (Araf) residues in α-(1→3), α-(1→5), and β-(1→2) linkages. nih.gov The non-reducing ends of the arabinan chains are terminated with a specific hexa-arabinofuranoside motif, which serves as the attachment site for mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. researchgate.netasm.org This complex is essential for the viability of mycobacteria. nih.gov
The biosynthesis of AG is a complex process involving a series of glycosyltransferases. The synthesis is initiated on a decaprenyl-phosphate lipid carrier with the formation of a linker unit. nih.gov The galactan domain is then assembled, followed by the addition of arabinofuranosyl residues by various arabinofuranosyltransferases. asm.orgnih.gov The donor for these arabinofuranosyl residues is decaprenylphosphoryl-D-arabinofuranose (DPA). nih.gov
Lipoarabinomannan (LAM): LAM is a complex lipoglycan anchored in the mycobacterial cell membrane via a phosphatidyl-myo-inositol anchor. nih.govoup.com It consists of a D-mannan core and a D-arabinan domain. wikipedia.orgresearchgate.net The mannan (B1593421) core is made of an α-(1→6)-linked mannopyranose backbone with α-(1→2)-linked mannose branches. nih.govresearchgate.net The arabinan domain is attached to the mannan core and is composed of a linear α-(1→5)-linked D-arabinofuranose backbone with branching points created by 3,5-O-linked α-D-Araf residues. nih.govresearchgate.net The termini of the arabinan chains can be capped with different moieties, leading to different forms of LAM. In pathogenic mycobacteria like M. tuberculosis, the arabinan is capped with mannosyl units, forming ManLAM. nih.govoup.comwikipedia.org
The biogenesis of LAM starts with the synthesis of phosphatidylinositol mannosides (PIMs), which are extended to form lipomannan (LM). wikipedia.org The arabinan domain is then added to the LM backbone to form LAM. wikipedia.org
| Glycoconjugate | Core Structure | Arabinofuranose Linkages | Terminal Modifications |
| Arabinogalactan (AG) | Linear galactan of alternating β-(1→5) and β-(1→6) D-galactofuranose | α-(1→3), α-(1→5), and β-(1→2) D-arabinofuranose | Hexa-arabinofuranoside motif for mycolic acid attachment |
| Lipoarabinomannan (LAM) | α-(1→6)-linked D-mannopyranose backbone with α-(1→2) mannose branches | Linear α-(1→5)-linked D-arabinofuranose with 3,5-O-linked branches | Mannosyl caps (B75204) (ManLAM) in pathogenic species |
Role of D-Arabinofuranose in Bacterial Virulence and Cell Wall Integrity
The presence of D-arabinofuranose in the mycobacterial cell wall is critical for the bacterium's survival, integrity, and virulence. The mAGP complex, with its extensive arabinogalactan network, provides a robust and impermeable barrier, protecting the bacterium from chemical insults and the host immune system. birmingham.ac.ukoup.com Targeting the biosynthesis of the arabinan domain has been a successful strategy for the development of anti-tuberculosis drugs. For example, ethambutol (B1671381) inhibits arabinosyl transferases, disrupting the formation of AG and leading to a loss of cell wall integrity. nih.gov
LAM, particularly ManLAM, is a key virulence factor for M. tuberculosis. wikipedia.org It plays a crucial role in modulating the host's immune response. ManLAM can inactivate macrophages, scavenge oxidative radicals, and inhibit T-cell proliferation and pro-inflammatory cytokine production, thereby helping the bacteria to survive and disseminate within the host. wikipedia.org The arabinan domain of LAM is essential for these immunomodulatory functions.
Role in Host-Pathogen Interactions (Microbial Context)
The arabinofuranose-containing glycans on the surface of microbes are at the forefront of interactions with host cells. As mentioned earlier, LAM from M. tuberculosis is a potent modulator of the host immune system. birmingham.ac.ukwikipedia.org The terminal mannosyl caps of ManLAM are recognized by host cell receptors, such as C-type lectins, which triggers downstream signaling pathways that suppress the immune response. birmingham.ac.uk This interaction is a critical aspect of the pathogenesis of tuberculosis. The intricate structures of these glycans are crucial for mediating the initial contact and subsequent manipulation of the host's defense mechanisms. tmrjournals.com
Presence in Plant Cell Wall Polysaccharides
In the plant kingdom, this compound is a common constituent of the primary and secondary cell walls, primarily as a component of hemicelluloses. wikipedia.org
Arabinan and Arabinoxylan Structures in Hemicelluloses
Hemicelluloses are a heterogeneous group of polysaccharides that, along with cellulose (B213188) and pectin (B1162225), form the complex matrix of the plant cell wall. wikipedia.org Two major types of hemicelluloses that contain arabinofuranose are arabinans and arabinoxylans. purdue.edu
Arabinans: Arabinans are pectic polysaccharides with a backbone of α-(1→5)-linked L-arabinofuranose residues. This backbone can be substituted with α-(1→2)- and/or α-(1→3)-linked L-arabinofuranose side chains. nih.gov Arabinans are often found as side chains of rhamnogalacturonan I, another pectic polysaccharide. nih.gov
Arabinoxylans: Arabinoxylans are a major component of the cell walls of grasses and cereals. wikipedia.orgtaylorandfrancis.com They have a backbone of β-(1→4)-linked D-xylopyranosyl residues. wikipedia.orgtaylorandfrancis.com This xylan (B1165943) backbone is substituted with single α-L-arabinofuranosyl units at the O-2 and/or O-3 positions. nii.ac.jp The degree and pattern of arabinose substitution can vary depending on the plant species and tissue type. taylorandfrancis.com In some cases, the arabinose residues can be further modified, for example, by esterification with ferulic acid. wikipedia.org These ferulic acid residues can form cross-links between arabinoxylan chains or with lignin, contributing to the structural integrity of the cell wall. wikipedia.org
| Polysaccharide | Backbone Structure | Arabinofuranose Linkage |
| Arabinan | α-(1→5)-linked L-arabinofuranose | Side chains of α-(1→2) and/or α-(1→3)-linked L-arabinofuranose |
| Arabinoxylan | β-(1→4)-linked D-xylopyranose | α-L-arabinofuranosyl units at O-2 and/or O-3 of the xylose backbone |
Pectic Polysaccharides (e.g., Rhamnogalacturonan I) and Arabinofuranose Side Chains
Pectic polysaccharides are a major component of the primary cell walls of higher plants, providing structural support and flexibility. Among the most complex pectic polysaccharides is rhamnogalacturonan I (RG-I), which is characterized by a backbone of repeating disaccharide units of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]n. nih.gov The rhamnosyl residues of the RG-I backbone are frequently substituted at the C-4 position with neutral sugar side chains, which prominently feature this compound. nih.govnih.gov
These side chains vary in structure and include arabinans, galactans, and arabinogalactans. nih.govpurdue.edu Arabinans are primarily composed of α-(1→5)-linked L-arabinofuranose residues, which can be further branched. purdue.edumsu.ru Arabinogalactans associated with RG-I are categorized into two main types. Type I arabinogalactans (AG-I) have a β-(1→4)-D-galactan backbone with arabinofuranosyl side chains, while type II arabinogalactans (AG-II) are more highly branched with a β-(1→3)- and β-(1→6)-linked D-galactan core. purdue.edu The terminal residues of these side chains are often α-L-arabinofuranose. researchgate.net
The presence and structure of these arabinofuranose-containing side chains are highly variable and depend on the plant species, tissue type, and developmental stage, suggesting their involvement in specific biological functions. nih.govmsu.ru For instance, in a study on pectic polysaccharides from Vernonia kotschyana, the isolated pectic arabinogalactan was found to have a highly branched rhamnogalacturonan core with side chains rich in terminal, 1,5-linked, and 1,3,5-branched arabinose. nih.gov
| Polysaccharide Component | Arabinofuranose Linkage Type | Reference |
|---|---|---|
| Arabinan | α-(1→5)-linked backbone, with α-(1→2) and α-(1→3) branches | msu.ru |
| Arabinogalactan I (AG-I) | α-L-Araf residues attached to a β-(1→4)-D-galactan backbone | researchgate.net |
| Arabinogalactan II (AG-II) | Terminal α-L-Araf residues on β-(1→3)- and β-(1→6)-linked galactan branches | purdue.edu |
Role in Plant Cell Wall Architecture and Mechanical Properties
The intricate structure of pectic polysaccharides, particularly the arabinofuranose-containing side chains of RG-I, plays a crucial role in the architecture and mechanical properties of the plant cell wall. nih.gov The plant cell wall must be both strong enough to withstand internal turgor pressure and flexible enough to allow for cell growth and expansion. nih.govcd-biophysics.com The composition and interactions of its constituent polymers, including pectins, determine these mechanical properties. nih.gov
Alterations in the arabinofuranose content of pectic side chains have been correlated with changes in cell wall mechanics and cell adhesion. nih.gov The enzymatic removal of arabinose from pectic polymers has been linked to fruit softening, a process involving significant changes in cell wall structure and texture. nih.gov Furthermore, studies on Arabidopsis mutants with altered α-L-arabinofuranosidase activity have shown cell type-specific changes in cell wall structure, indicating the importance of these enzymes in remodeling the pectic matrix. nih.gov These findings underscore the significant contribution of arabinofuranose-containing side chains to the dynamic nature and mechanical integrity of the plant cell wall. sciencedaily.comnih.gov
Arabinogalactan Proteins (AGPs) and Their Biological Roles
Arabinogalactan proteins (AGPs) are a highly diverse and complex class of hydroxyproline-rich glycoproteins found throughout the plant kingdom. nih.govnih.gov They are located in the cell wall, on the plasma membrane, and in extracellular secretions. mdpi.com A defining feature of AGPs is the presence of large, branched arabinogalactan polysaccharides, which can constitute over 90% of the molecule's mass. wikipedia.org These glycans are typically Type II arabinogalactans, characterized by a β-(1→3)-linked galactan backbone with β-(1→6)-linked galactan side chains that are further decorated with other sugars, most notably α-L-arabinofuranose. researchgate.netnih.gov
AGPs are implicated in a wide array of plant growth and development processes, including cell proliferation, differentiation, cell-cell recognition, and programmed cell death. nih.govresearchgate.netresearchgate.net Their location at the cell surface suggests a role in signaling between the cell and its environment. nih.govresearchgate.net The immense structural diversity of the glycan moieties of AGPs is thought to be crucial for their functional specificity. nih.gov
Many AGPs are anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, positioning them to interact with both the cell wall and the plasma membrane. nih.govnih.gov This localization supports their proposed roles in cell adhesion, cell expansion, and as signaling molecules. wikipedia.org For instance, specific AGP glycan epitopes have been observed to appear at particular stages of cell development, suggesting a highly regulated function. frontiersin.org Although the precise function of individual AGPs is still being elucidated, it is clear that these arabinofuranose-rich glycoproteins are key regulators of various aspects of plant life. nih.govresearchgate.net
Other Biological Contexts (Non-Human Clinical)
Glycoprotein and Glycolipid Conjugates
This compound is a key component of various glycoconjugates beyond the plant cell wall pectins and AGPs. In the context of glycoproteins, AGPs themselves represent a major family where arabinofuranose is abundant. nih.govnih.gov The extensive glycosylation with arabinogalactan chains rich in arabinofuranose is fundamental to their structure and function. mdpi.comnih.gov
Arabinofuranose is also a critical constituent of glycolipids, particularly in the cell walls of mycobacteria. nih.gov The mycobacterial cell wall contains complex glycolipids such as lipoarabinomannan (LAM), which plays a significant role in the interaction between the bacterium and its host. ucsd.edu Synthetic glycolipids containing oligoarabinofuranosides have been developed to study these interactions. nih.govresearchgate.net These studies have shown that arabinofuranoside-containing glycolipids can influence the biofilm formation and motility of Mycobacterium smegmatis. nih.govresearchgate.net
| Glycoconjugate Class | Specific Example | Organism/Context | Role of Arabinofuranose | Reference |
|---|---|---|---|---|
| Glycoprotein | Arabinogalactan Proteins (AGPs) | Plants | Major component of Type II arabinogalactan side chains, crucial for structure and biological function. | wikipedia.orgnih.gov |
| Glycolipid | Lipoarabinomannan (LAM) | Mycobacteria | Constituent of the arabinan domain, involved in host-pathogen interactions. | ucsd.edu |
| Glycolipid | Synthetic oligoarabinofuranoside-containing glycolipids | In vitro studies with Mycobacterium smegmatis | Inhibits biofilm formation and influences motility. | nih.govresearchgate.net |
Role in Inter-organismal Interactions
The presence of this compound in cell surface glycans makes it a key player in the interactions between different organisms. In the context of plant-microbe interactions, the complex polysaccharides of the plant cell wall, rich in arabinofuranose, serve as a nutrient source for various microorganisms. nih.govacs.org For example, certain strains of the human gut bacterium Bifidobacterium longum can degrade and assimilate gum arabic, a type of arabinogalactan protein. asm.org This ability is dependent on specific enzymes, such as 3-O-α-d-galactosyl-α-l-arabinofuranosidase, that can cleave the specific glycosidic linkages involving arabinofuranose. asm.org
In host-pathogen interactions, arabinofuranose-containing molecules on the surface of pathogens can be recognized by the host's immune system. The mycobacterial cell wall component, lipoarabinomannan, is a well-studied example. ucsd.edu Additionally, synthetic glycolipids containing arabinofuranosides have been shown to interact with host proteins, such as the pulmonary surfactant protein A (SP-A). nih.gov This interaction suggests a role for these microbial glycolipids in the host's immune response. nih.gov The enzymatic breakdown of arabinofuranose-containing polymers is also a strategy employed by plant pathogens to breach the cell wall barrier. nih.gov
Advanced Synthetic Methodologies for Alpha D Arabinofuranose and Its Analogues
Stereoselective Synthesis of alpha-D-Arabinofuranose
The stereoselective synthesis of α-D-arabinofuranose and its derivatives is a challenging yet crucial task for the construction of various biologically active molecules. The inherent instability of the furanose ring and the need for precise control over the anomeric stereocenter demand sophisticated synthetic strategies. One notable approach involves the use of conformationally restricted donors to enforce the desired α-selectivity during glycosylation reactions. For instance, the development of a 2,3-O-xylylene-protected thioglycoside donor has proven effective in the stereoselective synthesis of α-xylofuranosides, a strategy that can be adapted for arabinofuranose synthesis. acs.org Computational studies suggest that such protecting groups lead to an electrophilic intermediate with a conformation that sterically favors the formation of the α-glycoside. acs.org
Another key strategy revolves around the choice of glycosyl donor and activating system. Trichloroacetimidates, for example, are powerful donors for creating glycosidic linkages under mild conditions. bris.ac.uk While their direct application in 2-deoxy-sugar synthesis has been somewhat limited, they are valuable in indirect methods. bris.ac.uk Glycosyl halides, particularly bromides and chlorides, activated under Koenigs-Knorr conditions, also offer a pathway to stereoselective glycosylation, with the selectivity often influenced by the nature of the silver salt promoter. bris.ac.uk
Furthermore, the synthesis of key intermediates like decaprenylphosphoryl β-D-arabinofuranose (DPA), a vital arabinose donor in mycobacteria, highlights methods to achieve high stereoselectivity for the anomeric phosphate (B84403) linkage. researchgate.net In these syntheses, coupling a protected β-D-arabinofuranosyl phosphate intermediate with an activated lipid carrier under strictly anhydrous conditions can lead to a high predominance of the desired anomer. researchgate.net
The table below summarizes key aspects of methodologies applicable to the stereoselective synthesis of α-D-arabinofuranose derivatives.
| Methodology | Key Features | Typical Promoters/Conditions | Selectivity Outcome |
| Conformationally Restricted Donors | Use of rigid protecting groups (e.g., 2,3-O-xylylene) to control the conformation of the glycosyl donor. acs.org | NIS, AgOTf in diethyl ether. acs.org | High α-selectivity. acs.org |
| Trichloroacetimidate Donors | Highly reactive donors suitable for mild reaction conditions. bris.ac.uk | Lewis acids (e.g., TMSOTf). dtu.dk | Dependent on substrate and conditions. |
| Glycosyl Halide Donors | Activation of glycosyl bromides or chlorides. bris.ac.uk | Koenigs-Knorr conditions (silver salts). bris.ac.uk | Influenced by the nature of the promoter. bris.ac.uk |
| Phosphoryl Coupling | Coupling of a glycosyl phosphate with an activated alcohol. researchgate.net | Trichloroacetimidate activation of the alcohol. researchgate.net | High stereoselectivity under anhydrous conditions. researchgate.net |
Synthesis of Arabinofuranosyl Nucleosides and Glycoconjugates
The synthesis of arabinofuranosyl nucleosides and glycoconjugates is of significant interest due to their potential as therapeutic agents. Both chemical and enzymatic methods have been developed to construct these complex molecules, each with its own advantages and challenges.
Chemoenzymatic Approaches to Nucleoside Analogues
Chemoenzymatic methods offer a powerful strategy for the synthesis of arabinofuranosyl nucleosides, leveraging the high selectivity and stereospecificity of enzymes. nih.gov A common approach involves the use of nucleoside phosphorylases (NPs) for the transglycosylation reaction. nih.govmdpi.com This can be achieved by using α-D-arabinofuranose 1-phosphate as an arabinose donor. nih.govresearchgate.net For example, recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) can catalyze the synthesis of β-D-arabinofuranosyl purine nucleosides like Fludarabine and Nelarabine from the corresponding purine bases and α-D-arabinofuranose 1-phosphate. researchgate.net Similarly, E. coli uridine (B1682114) phosphorylase can be used to produce 1-(β-D-arabinofuranosyl)thymine (ara-T). researchgate.net
An alternative chemoenzymatic route uses 1-β-D-arabinofuranosyluracil (Ara-U) as the arabinose donor in a transglycosylation reaction catalyzed by a combination of uridine phosphorylase (UP) and purine nucleoside phosphorylase (PNP). mdpi.com This method avoids the chemical synthesis of the sugar phosphate. Furthermore, multi-enzyme cascade systems have been designed for the production of arabinosides from inexpensive nucleosides, involving phosphorolysis, isomerization, and dephosphorylation steps. mdpi.com
The following table details some chemoenzymatic syntheses of arabinofuranosyl nucleoside analogues.
| Target Nucleoside | Enzyme(s) | Arabinose Donor | Reference |
| Fludarabine | E. coli Purine Nucleoside Phosphorylase (PNP) | α-D-arabinofuranose 1-phosphate | researchgate.net |
| Nelarabine | E. coli Purine Nucleoside Phosphorylase (PNP) | α-D-arabinofuranose 1-phosphate | researchgate.net |
| 1-(β-D-arabinofuranosyl)thymine (ara-T) | E. coli Uridine Phosphorylase | α-D-arabinofuranose 1-phosphate | researchgate.net |
| Purine Arabinosides | E. coli Nucleoside Phosphorylases | 1-β-D-arabinofuranosyluracil (Ara-U) | nih.gov |
| Arabinofuranosylguanine (Ara-G) | Multi-enzyme cascade (PNP, UP, etc.) | Guanosine (via isomerization) | mdpi.com |
Glycosylation Strategies for Arabinofuranoside Derivatives
Chemical glycosylation remains a cornerstone for the synthesis of arabinofuranoside derivatives. The classical approach involves the coupling of a protected arabinofuranose derivative (the glycosyl donor) with a nucleophilic acceptor, such as a modified purine or pyrimidine (B1678525) base. nih.gov Common glycosyl donors include arabinofuranosyl halides and acetates. For instance, the condensation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose (a stereoisomer of arabinofuranose) with a benzimidazole (B57391) derivative can yield the corresponding α-nucleoside. nih.gov
The stereochemical outcome of the glycosylation is a critical aspect. The use of participating groups at the C2 position of the sugar can favor the formation of 1,2-trans glycosides. Conversely, for the synthesis of 1,2-cis glycosides, such as α-arabinofuranosides, non-participating protecting groups are typically employed. The choice of solvent and promoter also plays a significant role in directing the stereoselectivity. For example, the use of N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf) in diethyl ether has been shown to be effective for α-selective glycosylations. acs.orgdtu.dk
Recent advances in glycosylation chemistry have introduced novel methods, such as the cross-coupling of glycosyl esters with carboxylic acids under photoredox-nickel dual catalysis to form C-acyl furanosides. nih.gov In the case of D-arabinofuranose, this method has been shown to produce the α-anomer selectively, with the stereoselectivity being governed by the stereochemistry at the C2 position. nih.gov
The table below provides an overview of different glycosylation strategies for preparing arabinofuranoside derivatives.
| Glycosyl Donor Type | Promoter/Catalyst System | Typical Product Stereochemistry | Reference |
| Protected Arabinofuranosyl Acetate | Lewis Acid | Anomeric mixture or specific anomer depending on conditions | nih.gov |
| Thio-arabinofuranoside | NIS / AgOTf | α-selective | acs.orgdtu.dk |
| Arabinofuranosyl Trichloroacetimidate | TMSOTf | Dependent on protecting groups and acceptor | dtu.dk |
| Glycosyl DHP Carboxylate Ester | Photoredox-Nickel Dual Catalysis | α-selective for arabinofuranose | nih.gov |
Preparation of Modified alpha-D-Arabinofuranosides for Enzymatic and Biological Probes
Modified α-D-arabinofuranosides are invaluable tools for studying the activity and mechanism of enzymes that process arabinofuranosyl-containing substrates, such as α-L-arabinofuranosidases. nih.govacs.org The design and synthesis of mechanism-based inhibitors and activity-based probes (ABPs) are central to this field. These molecules are designed to mimic the natural substrate and form a covalent bond with the active site of the enzyme, allowing for its detection, identification, and characterization. nih.govacs.org
A successful strategy for creating such probes for retaining α-L-arabinofuranosidases involves the synthesis of α-L-arabinofuranose-configured cyclophellitol (B163102) derivatives. nih.govacs.org These compounds feature a reactive epoxide or aziridine (B145994) "warhead" that can be attacked by the catalytic nucleophile of the enzyme. The synthesis of these probes is a multi-step process, often starting from a readily available carbohydrate like methyl α-D-galactopyranoside. nih.govacs.org Key steps include the formation of a cyclopentene (B43876) intermediate with the correct arabinofuranose configuration, followed by stereoselective epoxidation or aziridination. nih.govacs.org
The resulting inhibitors and probes can be equipped with reporter tags, such as fluorescent dyes (e.g., Cy5) or biotin, to facilitate visualization and affinity purification of the labeled enzymes from complex biological mixtures. nih.gov The efficacy of these probes has been demonstrated by their ability to selectively label and identify active GH51 and GH54 α-L-arabinofuranosidases secreted by fungi like Aspergillus niger. nih.govacs.org
The following table summarizes the types of modified α-D-arabinofuranosides developed as enzymatic probes.
| Probe Type | Reactive "Warhead" | Synthetic Precursor | Application | Reference |
| Cyclophellitol Analogue | Epoxide | α-L-Arabinofuranose-configured cyclopentene | Irreversible inhibition and labeling of retaining α-L-arabinofuranosidases | nih.govacs.org |
| Cyclophellitol Aziridine Analogue | Aziridine | α-L-Arabinofuranose-configured cyclopentene | Activity-based probing and identification of α-L-arabinofuranosidases | nih.gov |
Development of Pseudo-Sugars and Carbasugar Analogues
Pseudo-sugars, also known as carbasugars, are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a methylene (B1212753) group. uu.nlnih.gov This modification renders them stable to enzymatic hydrolysis by glycosidases while often retaining the ability to bind to the active site of these enzymes. uu.nlnih.gov Consequently, carbasugars are of great interest as potential therapeutic agents and biochemical tools. nih.govnih.gov
The synthesis of carbasugar analogues of D-arabinofuranose involves the construction of a highly functionalized cyclopentane (B165970) core that mimics the furanose ring. A common strategy for constructing the carbocyclic framework is ring-closing metathesis (RCM). researchgate.net For example, a mannose-derived hemiacetal can be converted in several steps to a C-5-unsaturated carbasugar with an α-lyxo configuration, which can then serve as a precursor for carba-arabinofuranose derivatives. researchgate.net
Another approach to carbasugar synthesis starts from non-carbohydrate precursors, such as benzene (B151609) derivatives. nih.gov For instance, the microbial dioxygenation of substituted benzenes can produce cis-dihydrodiols, which serve as chiral synthons for the enantioselective synthesis of various carbasugars. nih.gov
The development of carbasugar-based inhibitors often incorporates a "warhead" to enable covalent and irreversible inhibition of target enzymes. uu.nl These include cyclophellitol-based compounds with epoxide or aziridine functionalities, which have proven effective against a range of glycosidases. uu.nl While much of the work has focused on pyranose mimics, the synthetic principles are applicable to the development of furanose analogues, including those of arabinofuranose.
The table below outlines general strategies for the synthesis of carbasugars applicable to arabinofuranose analogues.
| Synthetic Strategy | Key Reaction | Starting Material Example | Target Core Structure |
| Chiral Pool Synthesis | Ring-Closing Metathesis (RCM) | D-Mannose derivative | Substituted cyclopentene |
| De Novo Synthesis | Microbial Dioxygenation | Substituted benzenes | cis-Dihydrodiol |
| Cycloaddition Reactions | Diels-Alder Reaction | Furan and a dienophile | Bicyclic adduct |
Analytical Techniques for Characterization of Alpha D Arabinofuranose in Complex Matrices
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the detailed molecular structure of α-D-arabinofuranose residues within larger glycan structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates, including the determination of stereochemistry, ring conformation, and glycosidic linkages of α-D-arabinofuranose units. doi.org Both 1D and 2D NMR experiments are employed to provide a comprehensive picture of the molecule's structure in solution. scielo.brusp.brsemanticscholar.org
The furanose ring of arabinofuranose is known for its flexibility, existing in a dynamic equilibrium between various envelope (E) and twist (T) conformations. nih.gov NMR, through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) data, allows for the characterization of these conformational preferences. doi.orgnih.gov For instance, the coupling constants between adjacent protons (e.g., J(H1,H2), J(H2,H3)) are directly related to the dihedral angles between them, which in turn define the ring's pucker.
Combining experimental NMR data with computational approaches, such as molecular mechanics calculations, provides refined structural models of arabinofuranose-containing molecules. doi.orgauremn.org.br This integrated approach is crucial for understanding how the conformation of the arabinofuranose ring is influenced by its linkage to other sugar residues or aglycones. nih.gov
Table 1: Typical ¹H NMR Chemical Shifts for Methyl α-D-arabinofuranoside
| Proton | Chemical Shift (ppm) |
| H-1 | ~4.8-5.0 |
| H-2 | ~3.9-4.1 |
| H-3 | ~3.7-3.9 |
| H-4 | ~4.0-4.2 |
| H-5a, H-5b | ~3.5-3.7 |
Note: Chemical shifts can vary depending on the solvent, temperature, and molecular context.
Mass Spectrometry (MS) for Glycan Profiling and Derivatization Analysis
Mass spectrometry (MS) is a cornerstone technique for glycan analysis due to its high sensitivity and ability to provide detailed information on composition and sequence. For the analysis of α-D-arabinofuranose-containing glycans, MS is used for profiling different glycoforms and analyzing derivatives that enhance analytical performance. rapidnovor.comnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is widely used for glycan profiling. ludger.com It provides the molecular weights of glycans, allowing for the determination of their monosaccharide composition. However, the analysis of carbohydrates by MS can be challenging due to low ionization efficiency and the instability of certain residues like sialic acids. nih.gov
To overcome these challenges, chemical derivatization is frequently employed. nih.gov Permethylation is a common derivatization strategy where hydroxyl groups are converted to methyl ethers. This process enhances ionization efficiency, stabilizes labile residues, and allows for the analysis of both neutral and acidic glycans in the positive ion mode. ludger.com The fragmentation patterns of permethylated glycans in tandem MS (MS/MS) experiments provide valuable information about glycosidic linkages and branching patterns.
Another derivatization approach involves labeling the reducing end of the glycan. This not only improves sensitivity but can also aid in quantification. nih.gov The choice of derivatization method depends on the specific analytical goal, whether it is high-throughput profiling or detailed structural elucidation. nih.gov
Chromatographic Separations
Chromatographic techniques are essential for separating α-D-arabinofuranose from complex mixtures of other monosaccharides and biomolecules prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Sugar Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of monosaccharides released from complex carbohydrates. nih.govsielc.com Various HPLC modes can be employed for sugar analysis, including reverse-phase (RP) HPLC. sielc.com
In one method, L-arabinose can be analyzed using a reverse-phase column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com The formation of methyl glycosides from arabinose conjugates has been shown to dramatically improve HPLC separation, allowing for the distinct elution of α- and β-anomers. researchgate.net This prevents the issue of anomerization during the separation, which can cause peak broadening. researchgate.net HPLC analysis is frequently used to monitor the enzymatic hydrolysis of arabinose-containing polysaccharides, such as arabinoxylan, by quantifying the amount of released arabinose. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Derivatized Monosaccharide Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique for the analysis of monosaccharides after their conversion into volatile derivatives. weber.hu This method is particularly useful for determining the monosaccharide composition of complex carbohydrates.
Before GC/MS analysis, the constituent monosaccharides, including arabinofuranose, are typically converted into more volatile derivatives. weber.hu Common derivatization procedures include:
Silylation: Hydroxyl groups are reacted to form trimethylsilyl (TMS) ethers. weber.huresearchgate.net
Acetylation: After hydrolysis and reduction to their corresponding alditols, the sugars are acetylated to form alditol acetates. scielo.brusp.brsemanticscholar.org
The derivatized sugars are then separated based on their volatility and polarity by the gas chromatograph and subsequently identified by their characteristic mass spectra. scielo.br Methylation analysis is a powerful extension of this technique. In this procedure, the free hydroxyl groups of a polysaccharide are first methylated. The polysaccharide is then hydrolyzed, the resulting partially O-methylated monosaccharides are reduced and acetylated, and the resulting partially O-methylated alditol acetates (PMAAs) are analyzed by GC/MS. scielo.brusp.br The fragmentation patterns and retention times of these PMAAs provide definitive information about the original glycosidic linkages of the arabinofuranose residues within the polymer. scielo.brusp.br
Table 2: Common Derivatization Methods for GC/MS Analysis of Arabinofuranose
| Derivatization Method | Reagents | Analyte Form | Purpose |
| Silylation | e.g., BSTFA, TMCS | Trimethylsilyl (TMS) ether | Increase volatility for GC separation. weber.huresearchgate.net |
| Alditol Acetate Formation | NaBH₄ or NaBD₄, Acetic Anhydride | Alditol acetate | Resolve ambiguity from the ring form and create volatile derivatives. scielo.brusp.br |
| Permethylation | e.g., CH₃I, NaOH/DMSO | Partially O-methylated alditol acetate (PMAA) | Determine glycosidic linkage positions. scielo.brusp.br |
Chemoenzymatic and Immunological Probing Methods
Chemoenzymatic methods utilize the high specificity of enzymes to release, modify, or label α-D-arabinofuranose residues, providing structural information that is often complementary to chemical and spectroscopic techniques.
Enzymes known as α-L-arabinofuranosidases (ABFs) are particularly useful tools. nih.govnih.gov These enzymes specifically cleave terminal α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides like arabinan (B1173331) and arabinoxylan. nih.govmdpi.com By treating a complex carbohydrate with a specific ABF and analyzing the released arabinose, researchers can confirm the presence of terminal, non-reducing α-arabinofuranosyl units. nih.gov
The substrate specificity of different ABFs can be exploited to probe more detailed structural features. Some ABFs preferentially cleave α-1,2 or α-1,3 linkages, while others act on α-1,5 linkages in the backbone of arabinans. mdpi.com By using a panel of enzymes with known specificities and analyzing the degradation products by HPLC or MS, it is possible to deduce the linkage patterns of arabinofuranose residues within a complex matrix. nih.govmdpi.com
Furthermore, chemoenzymatic synthesis can be used to create specific arabinofuranose-containing structures. nih.gov For instance, α-L-arabinofuranosidases can be used in reverse to catalyze the formation of glycosidic bonds (transglycosylation), allowing for the synthesis of specific oligosaccharides that can serve as standards or probes for investigating carbohydrate-protein interactions. nih.gov This synthetic capability is a crucial part of chemoenzymatic strategies for understanding the function of arabinofuranose-containing glycans.
Future Research Directions and Biotechnological Potential Non Clinical
Elucidation of Undiscovered Biosynthetic Pathways and Enzymes
While significant strides have been made in understanding the biosynthesis of arabinofuranose-containing polysaccharides, many aspects of these intricate pathways remain to be discovered. Future research is poised to uncover novel enzymes and regulatory mechanisms that govern the synthesis and incorporation of α-D-arabinofuranose into complex glycans. A key area of investigation is the identification and characterization of novel arabinosyltransferases, the enzymes responsible for creating the arabinosidic linkages. For instance, research in tomato has revealed a cascade of arabinosyltransferases that control shoot meristem size by modifying the CLAVATA3 (CLV3) peptide, highlighting the precise enzymatic control required for plant development. nih.gov
The discovery of novel α-L-arabinofuranosidases, enzymes that cleave arabinofuranosyl residues, is also crucial. These enzymes are essential biocatalysts for biomass conversion and for analyzing the structure of plant cell walls. nih.gov For example, a novel α-1,3-arabinofuranosidase, PoAbf62A, from Penicillium oxalicum sp. 68 has been identified and shown to effectively hydrolyze α-1,3-arabinofuranose groups in sugar beet arabinan (B1173331) and arabinoxylan. nih.gov Furthermore, multi-enzymatic cascade systems are being developed for the de novo synthesis of valuable arabinosides from inexpensive substrates like sucrose (B13894). mdpi.com Such cascades, comprising enzymes like sucrose phosphorylase, isomerases, and nucleoside phosphorylases, represent a promising avenue for the sustainable production of arabinofuranose-containing compounds. mdpi.com The continued exploration of microbial genomes and metagenomic libraries is expected to yield a wealth of new enzymes with unique specificities and properties, further expanding the biocatalytic toolbox for arabinofuranose research.
Engineering of Glycoside Hydrolases for Enhanced Specificity or Efficiency
Glycoside hydrolases (GHs) that act on arabinofuranosides are of great interest for various industrial applications, particularly in the degradation of lignocellulosic biomass for biofuel production. nih.govnih.gov However, the efficiency and specificity of naturally occurring enzymes are often suboptimal for industrial processes. Protein engineering, through techniques like directed evolution and rational design, offers powerful strategies to tailor these enzymes for improved performance. url.edujohnshopkins.edu
One key objective is to enhance the thermostability of α-L-arabinofuranosidases, as many industrial processes operate at elevated temperatures. Directed evolution, involving random mutagenesis followed by screening for improved variants, has been successfully applied to enhance the thermostability of a GH62 α-L-arabinofuranosidase from Aspergillus fumigatus. johnshopkins.edu Rational design, which relies on knowledge of the enzyme's structure-function relationship, can also be employed to introduce specific mutations that improve stability or activity. mdpi.com
Another important goal is to modify the substrate specificity of these enzymes. For example, engineering α-L-arabinofuranosidases to selectively target specific linkages in complex arabinoxylans could lead to more efficient biomass degradation. mdpi.com Furthermore, research has focused on converting hydrolytic enzymes into transglycosylases for the synthesis of specific oligosaccharides. An iterative protein engineering approach has been used to create "non-Leloir" transarabinofuranosylases from a hydrolytic GH51 α-L-arabinofuranosidase, achieving high transfer rates and yields of the desired oligosaccharide product. url.edu
| Engineered Enzyme Attribute | Engineering Approach | Potential Application |
| Enhanced Thermostability | Directed Evolution, Site-Saturation Mutagenesis | Industrial biomass conversion at high temperatures |
| Improved Secretory Production | Codon Optimization, N-terminal Propeptide Engineering | Cost-effective, large-scale enzyme production |
| Altered Substrate Specificity | Rational Design, Site-Directed Mutagenesis | Selective hydrolysis of complex polysaccharides |
| Conversion to Transglycosylase | Random Mutagenesis, In Silico Approaches | Synthesis of specific arabinofuranose-containing oligosaccharides |
Development of Novel Glycan Probes and Chemical Tools
The study of arabinofuranose-containing glycans in their native biological context is often hampered by their complexity and the lack of specific detection methods. The development of novel glycan probes and chemical tools is therefore essential to visualize, track, and functionally characterize these important biomolecules. nih.govbiorxiv.org A promising strategy involves the design of reagents with bioorthogonal handles that can act as surrogates for natural glycosyltransferase substrates. nih.govbiorxiv.org This approach has been validated by the synthesis of probes for D-arabinofuranose (D-Araf), a key component of the mycobacterial cell wall. nih.govbiorxiv.org These probes have been used to selectively label arabinofuranose-containing glycans, revealing their asymmetric distribution during mycobacterial cell growth. nih.govbiorxiv.org
Another area of development is the creation of activity-based probes (ABPs) for the specific detection and identification of arabinofuranose-acting enzymes. acs.orgacs.org For instance, β-L-arabinofurano-cyclitol aziridines have been developed as covalent broad-spectrum inhibitors and ABPs for retaining β-L-arabinofuranosidases. acs.org These tools can be used to profile enzyme activity in complex biological samples, such as the gut microbiome. acs.org Additionally, colorimetric screening tools, such as 4-nitrocatechol (B145892) derivatives, have been designed for the high-throughput screening of arabinofuranose hydrolases. nih.gov The chemical synthesis of azido-modified UDP-arabinofuranose provides substrates for the glycan array-based analysis of glycosyltransferases, further enabling the characterization of enzymes involved in arabinofuranose metabolism. rsc.org
| Probe/Tool Type | Target Molecule | Application |
| Bioorthogonal Glycan Probes | Arabinofuranose-containing glycans | Selective labeling and visualization in cells |
| Activity-Based Probes (ABPs) | Arabinofuranose-acting enzymes | Detection and identification of enzymes in complex samples |
| Colorimetric Screening Tools | Arabinofuranose hydrolases | High-throughput screening of enzyme activity |
| Azido-modified UDP-arabinofuranose | Glycosyltransferases | Glycan array-based analysis of enzyme specificity |
Applications in Biomaterials and Industrial Processes (excluding direct human product applications)
The enzymatic modification of arabinofuranose-containing biopolymers holds significant potential for the development of novel biomaterials and for improving various industrial processes. α-L-arabinofuranosidases are particularly valuable as debranching enzymes that can remove arabinose substituents from polysaccharides like arabinoxylan and arabinan. nih.govresearchgate.net This action enhances the accessibility of the main polymer chain to other hydrolytic enzymes, thereby improving the efficiency of biomass conversion into biofuels and other valuable chemicals. nih.govresearchgate.net
In the food and beverage industry, arabinofuranosidases are used for the clarification of fruit juices and in winemaking to release aromatic compounds. oup.com They also find application in the animal feed industry to improve the digestibility of plant-based feedstocks. oup.com The ability of arabinose to modify the properties of baked goods and candies is also being explored. gnfchem.com
The synthesis of oligoarabinofuranoside-containing glycolipids, which are relevant to mycobacterial cell walls, opens up possibilities for studying their role in biofilm formation and for developing strategies to inhibit it. nih.gov These synthetic glycolipids have been shown to affect the biofilm formation and sliding motility of Mycobacterium smegmatis. nih.gov While direct human product applications are excluded from this discussion, the fundamental understanding gained from such studies could inform the development of novel antimicrobial strategies in the future.
Advanced Computational Modeling of Arabinofuranose Systems
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the structure, dynamics, and interactions of complex carbohydrates, including those containing arabinofuranose. plos.orgdntb.gov.uabiorxiv.org These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone. nih.gov For example, MD simulations can be used to study the conformational flexibility of arabinofuranose rings and the glycosidic linkages they form, which is crucial for understanding their interactions with proteins. nih.gov
Computational approaches are also being used to design and engineer enzymes with improved properties. nih.gov By modeling the enzyme-substrate complex, researchers can identify key amino acid residues involved in substrate binding and catalysis. mdpi.com This information can then be used to guide site-directed mutagenesis experiments to create enzymes with enhanced activity or altered specificity. mdpi.com For instance, computational modeling has been employed to enhance the CH–π interaction between glycans and proteins by incorporating electron-rich tryptophan derivatives into a lectin. nih.gov
Furthermore, the development of glycan-modeling algorithms, such as the GlycanTreeModeler in the Rosetta software suite, allows for the accurate de novo modeling of glycan structures. plos.orgbiorxiv.org These tools can be used to predict the three-dimensional structures of complex arabinofuranose-containing glycans and to aid in the interpretation of experimental data from techniques like X-ray crystallography and cryo-electron microscopy. plos.orgbiorxiv.org
Q & A
Q. How can researchers address reproducibility challenges in quantifying this compound in lignocellulosic biomass?
- Methodological Answer : Standardize sample pretreatment (e.g., ball milling for 2 hours) to ensure uniform particle size. Validate hydrolysis protocols (e.g., 2M TFA at 120°C for 1 hour) using spike-in recovery tests. Report data with detailed metadata (e.g., biomass source, harvest season) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
